4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride
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Overview
Description
4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride is a compound that features a pyrrolidine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and triazole rings in its structure allows for diverse biological activities and interactions with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and then functionalized to introduce the triazole moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form, which is more stable and easier to handle.
Chemical Reactions Analysis
Types of Reactions
4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole or pyrrolidine rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or triazole rings.
Scientific Research Applications
4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, while the triazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and triazole derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride is unique due to the combination of the pyrrolidine and triazole rings in its structure. This combination allows for a wide range of biological activities and interactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-pyrrolidin-3-yl-2H-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-4-8-10-9-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMDRGLNWHDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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